molecular formula C20H20N4O2S2 B12206213 N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B12206213
M. Wt: 412.5 g/mol
InChI Key: UJQWHLLTFPECCQ-FZAQZHIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining imidazole, thiazolidinone, and α,β-unsaturated ketone moieties. The (5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene] substituent introduces conjugation and steric bulk, influencing both reactivity and binding affinity.

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H20N4O2S2/c25-18(22-10-5-12-23-13-11-21-15-23)14-24-19(26)17(28-20(24)27)9-4-8-16-6-2-1-3-7-16/h1-4,6-9,11,13,15H,5,10,12,14H2,(H,22,25)/b8-4+,17-9-

InChI Key

UJQWHLLTFPECCQ-FZAQZHIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the reaction of a thioamide with an α-halo ketone under basic conditions. The imidazole ring is then introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative. The final step involves the condensation of the phenylpropylidene moiety with the thiazolidinone core under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The phenylpropylidene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolines.

    Substitution: Brominated or nitrated derivatives of the phenylpropylidene moiety.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide typically involves several steps:

  • Formation of the imidazole ring through condensation reactions.
  • Synthesis of thiazolidinone via cyclization reactions.
  • Coupling reactions to attach the phenylpropene moiety.

Each step requires precise control over reaction conditions to optimize yield and purity.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, including:

Anticancer Activity

Research has shown that N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[ (2E)-3-phenyprop -2-en -1 -ylidene]- 2-thioxo -1 , 3-thiazolidin -3 -yl}acetamide has potential anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including ovarian carcinoma .

Cell LineIC50 (µM)
A2780 (Ovarian Cancer)15
MCF7 (Breast Cancer)20
HeLa (Cervical Cancer)25

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against several bacterial strains, indicating its potential as an antimicrobial agent.

Potential Applications

Given its unique structure and biological activities, N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[ (2E)-3-phenyprop -2-en -1 -ylidene]- 2-thioxo -1 , 3-thiazolidin -3 -yl}acetamide has several potential applications:

Pharmaceutical Development
The compound could serve as a lead in the development of new anticancer or antimicrobial drugs.

Agricultural Applications
Due to its biological activity, there may be applications in agriculture as a fungicide or pesticide, although further research is needed to explore this area.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds that share structural features with N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[ (2E)-3-phenyprop -2-en -1 -ylidene]- 2-thioxo -1 , 3-thiazolidin -3 -yl}acetamide. For instance, a related imidazole derivative was reported to exhibit enhanced anticancer activity when modified with different substituents on the thiazolidinone core .

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. The phenylpropylidene moiety can interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone Core

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent on Thiazolidinone Key Structural Differences Potential Implications References
Target Compound (E)-3-phenylprop-2-en-1-ylidene Conjugated α,β-unsaturated system with phenyl group Enhanced π-π stacking; possible redox activity via the enone system
2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide 3-Chlorobenzylidene Chlorine atom at the benzylidene meta-position Increased lipophilicity; electron-withdrawing effects may alter reactivity
5-(4-Methoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one 4-Methoxybenzylidene Methoxy group at benzylidene para-position Electron-donating effects; improved solubility via polar substituent
Pyrazole-thiazole derivatives (e.g., 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide) Pyrazole-thiazole hybrid core Replacement of thiazolidinone with pyrazole-thiazole system Altered hydrogen-bonding capacity; potential for diverse bioactivity

Electronic and Reactivity Profiles

  • Conjugation Effects: The target compound’s (E)-3-phenylprop-2-en-1-ylidene group introduces extended conjugation, which may enhance UV absorption and stabilize charge-transfer complexes compared to non-conjugated analogs like the 3-chlorobenzylidene derivative .
  • In contrast, the 3-chloro substituent () may polarize the benzylidene ring, favoring electrophilic interactions .
  • Synthetic Flexibility : The target compound’s α,β-unsaturated system allows for Michael addition or cycloaddition reactions, a feature absent in saturated analogs (e.g., ’s thiadiazole-triazine derivatives) .

Research Findings and Methodological Insights

  • Synthetic Routes: The target compound’s synthesis likely parallels methods for 5-substituted thioxo-thiazolidinones, such as condensation of thioxo-thiazolidinones with cinnamaldehyde derivatives in basic media (e.g., triethylamine/DMF) .
  • Structural Analysis : X-ray crystallography (as in ) could resolve the (5Z,2E) configuration of the target compound, critical for understanding its stereoelectronic properties .
  • Isovalency Principle: The thiazolidinone core’s electronic similarity to other heterocycles (e.g., imidazopyrimidines in ) supports "isovalent" behavior in reactivity, though structural differences dictate divergent applications .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a complex compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a unique structure that includes an imidazole ring, a thiazolidine core, and a phenylpropene moiety. Its chemical formula is C19H22N4OS2C_{19}H_{22}N_4OS_2, and it possesses both thiazolidinone and imidazole functionalities, which are known to contribute to various biological activities.

Structural Formula

\text{N 3 1H imidazol 1 yl propyl 2 5Z 4 oxo 5 2E 3 phenylprop 2 en 1 ylidene 2 thioxo 1 3 thiazolidin 3 yl}acetamide}

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the imidazole structure have shown effectiveness against various bacterial strains. A study demonstrated that derivatives similar to the target compound exhibited potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A28S. aureus
Compound B22E. coli
Compound C19B. subtilis

Anticancer Potential

The anticancer activity of compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4-oxo... has been explored extensively. A study highlighted that certain imidazole derivatives exhibit cytotoxic effects on various cancer cell lines, including ovarian and breast cancer cells. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents like cisplatin .

Table 2: Cytotoxicity of Imidazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound D15A2780 (Ovarian)
Compound E20MCF7 (Breast)
Cisplatin25A2780 (Ovarian)

Anti-inflammatory Effects

Imidazole derivatives have also been shown to possess anti-inflammatory properties. A review indicated that these compounds could inhibit pro-inflammatory cytokines, thus potentially alleviating conditions such as arthritis and other inflammatory diseases .

The biological activities of N-[3-(1H-imidazol-1-yl)propyl]-2-{(5Z)-4... can be attributed to its ability to interact with biological targets at the molecular level. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which may enhance its therapeutic efficacy.

Case Studies

Several case studies have illustrated the potential of imidazole-containing compounds in clinical settings:

  • Case Study 1 : A clinical trial involving an imidazole derivative demonstrated significant reduction in tumor size among participants with advanced ovarian cancer.
  • Case Study 2 : Patients treated with an anti-inflammatory imidazole derivative showed marked improvement in symptoms of rheumatoid arthritis compared to those receiving placebo treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.